



Application Notes: Biomarker Analysis for Basroparib Efficacy

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Basroparib (formerly STP1002) is a selective, orally available tankyrase inhibitor that targets the Wnt/ β -catenin signaling pathway.[1] The pathogenesis of many cancers, particularly colorectal cancer (CRC), is frequently driven by mutations in genes like Adenomatous Polyposis Coli (APC), which lead to the aberrant activation of this pathway.[1][2][3] **Basroparib** inhibits tankyrase isoforms TNKS1 and TNKS2, which are involved in the degradation of Axin, a key component of the β -catenin destruction complex.[1] By inhibiting tankyrase, **Basroparib** aims to stabilize this complex, promote β -catenin degradation, and subsequently reduce the transcription of Wnt target genes responsible for cancer cell proliferation.

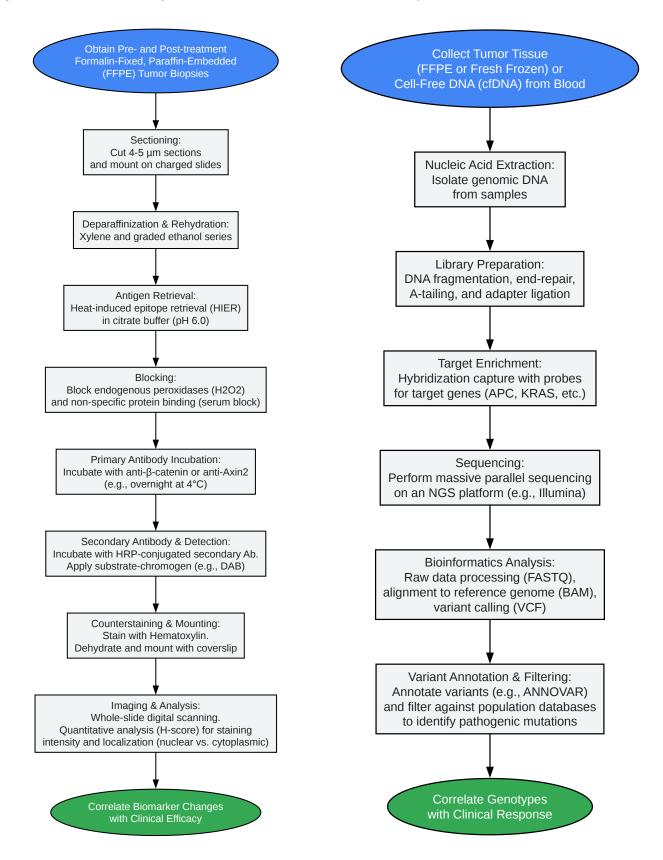
These application notes provide a summary of clinical data for **Basroparib**, outline key biomarker analyses, and offer detailed protocols to assess treatment efficacy and pharmacodynamic response in a clinical trial setting.

Mechanism of Action: Wnt/β-catenin Signaling

In Wnt-activated cancers, tankyrase PARsylates (a type of post-translational modification) Axin, marking it for ubiquitination and proteasomal degradation. This dismantles the β -catenin destruction complex (comprising Axin, APC, GSK3 β , and CK1 α), allowing β -catenin to accumulate, translocate to the nucleus, and activate TCF/LEF transcription factors, driving cell



proliferation.[1] **Basroparib** inhibits the catalytic activity of tankyrase, preventing Axin degradation and restoring the function of the destruction complex.





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References

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